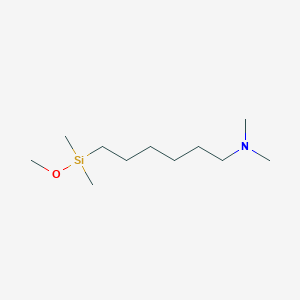
6-(Methoxydimethylsilyl)-N,N-dimethylhexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Methoxydimethylsilyl)-N,N-dimethylhexan-1-amine is an organosilicon compound characterized by the presence of a methoxydimethylsilyl group attached to a hexan-1-amine backbone. This compound is of interest due to its unique structural features, which combine the properties of both silicon and nitrogen-containing functional groups. These properties make it a valuable compound in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxydimethylsilyl)-N,N-dimethylhexan-1-amine typically involves the reaction of hexan-1-amine with methoxydimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. A common procedure involves the following steps:
Preparation of Reactants: Hexan-1-amine and methoxydimethylchlorosilane are purified and dried.
Reaction Setup: The reaction is conducted in an inert atmosphere, typically using nitrogen or argon gas.
Reaction Conditions: The reactants are mixed in a suitable solvent, such as tetrahydrofuran (THF), and the mixture is stirred at room temperature.
Product Isolation: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, large-scale production may incorporate advanced purification methods, such as high-performance liquid chromatography (HPLC), to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Methoxydimethylsilyl)-N,N-dimethylhexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions may yield silane derivatives.
Substitution: The methoxydimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Silane derivatives.
Substitution: Various substituted organosilicon compounds.
Applications De Recherche Scientifique
6-(Methoxydimethylsilyl)-N,N-dimethylhexan-1-amine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential as a biocompatible material in biomedical applications.
Medicine: Explored for its role in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty polymers and coatings with enhanced properties such as hydrophobicity and thermal stability.
Mécanisme D'action
The mechanism of action of 6-(Methoxydimethylsilyl)-N,N-dimethylhexan-1-amine involves its interaction with molecular targets through its silicon and nitrogen functional groups. The methoxydimethylsilyl group can form stable bonds with various substrates, while the amine group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and chemical reactions effectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(Trimethylsilyl)-N,N-dimethylhexan-1-amine
- 6-(Dimethylsilyl)-N,N-dimethylhexan-1-amine
- 6-(Methoxysilyl)-N,N-dimethylhexan-1-amine
Uniqueness
6-(Methoxydimethylsilyl)-N,N-dimethylhexan-1-amine is unique due to the presence of the methoxydimethylsilyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
2044706-83-2 |
|---|---|
Formule moléculaire |
C11H27NOSi |
Poids moléculaire |
217.42 g/mol |
Nom IUPAC |
6-[methoxy(dimethyl)silyl]-N,N-dimethylhexan-1-amine |
InChI |
InChI=1S/C11H27NOSi/c1-12(2)10-8-6-7-9-11-14(4,5)13-3/h6-11H2,1-5H3 |
Clé InChI |
LAYFPEILERNTHZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCCCC[Si](C)(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


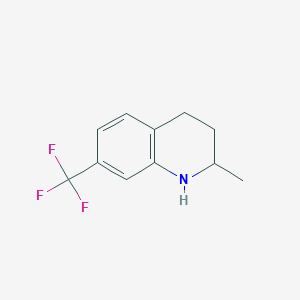

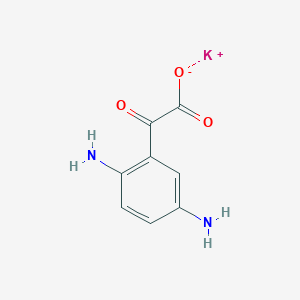

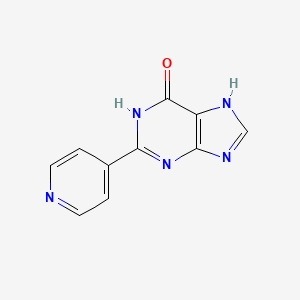

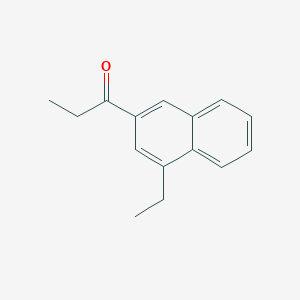

![5-Benzyl-5-azaspiro[2.5]octan-8-one](/img/structure/B11890323.png)

![9-Ethyl-5-methyl-1,3-dihydrofuro[3,4-b]quinoline](/img/structure/B11890331.png)
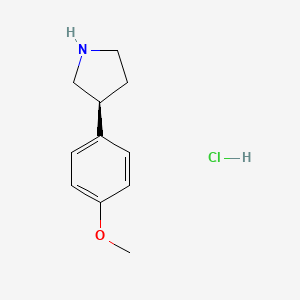
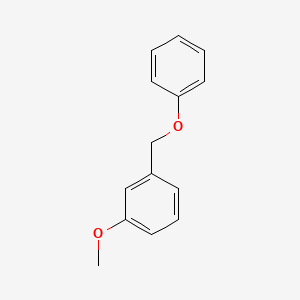
![Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B11890353.png)
